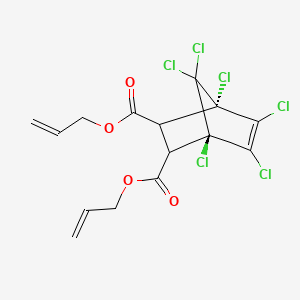
2-Methyl-2-(3-oxo-butyl)-cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-oxo-butyl)-cyclohexanone is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanone, featuring a methyl group and a 3-oxo-butyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone can be achieved through several methods. One common approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, resulting in the formation of 2-Methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione . This intermediate can then be further processed to obtain the desired cyclohexanone derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-oxo-butyl)-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-2-(3-oxo-butyl)-cyclohexanone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds and natural products.
Biology: The compound is used in studies related to enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-oxo-butyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone groups can undergo nucleophilic addition reactions, while the methyl and 3-oxo-butyl groups can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione: This compound is structurally similar but features a cyclopentane ring instead of a cyclohexane ring.
2-Methyl-1,3-cyclohexanedione: Another related compound with a similar structure but lacking the 3-oxo-butyl group.
Uniqueness
2-Methyl-2-(3-oxo-butyl)-cyclohexanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in organic synthesis and research.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-9(12)6-8-11(2)7-4-3-5-10(11)13/h3-8H2,1-2H3 |
InChI Key |
GDDZYAPRXGBEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(CCCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)







